molecular formula C15H13NO4 B5989354 2,3-dimethylphenyl 3-nitrobenzoate

2,3-dimethylphenyl 3-nitrobenzoate

Cat. No.: B5989354
M. Wt: 271.27 g/mol
InChI Key: XLEUMTHFKQQWHC-UHFFFAOYSA-N
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Description

2,3-dimethylphenyl 3-nitrobenzoate is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions and a nitro group at the 3 position of the benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2,3-dimethylphenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: 2,3-dimethylphenyl 3-aminobenzoate.

    Substitution: 3-nitrobenzoic acid and 2,3-dimethylphenol.

    Oxidation: 2,3-dicarboxyphenyl 3-nitrobenzoate.

Scientific Research Applications

2,3-dimethylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 3-nitrobenzoate depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active phenol and benzoic acid derivatives, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethylphenyl 3-nitrobenzoate
  • 2,5-dimethylphenyl 3-nitrobenzoate
  • 3,4-dimethylphenyl 3-nitrobenzoate

Uniqueness

2,3-dimethylphenyl 3-nitrobenzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

(2,3-dimethylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-5-3-8-14(11(10)2)20-15(17)12-6-4-7-13(9-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUMTHFKQQWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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